MFCD18317671

Description

However, based on general principles of chemical nomenclature and comparison methodologies outlined in the evidence, such identifiers typically correspond to unique entries in chemical databases (e.g., MDL numbers or CAS Registry Numbers) that catalog molecular structures, physical properties, and applications . For context, similar identifiers like MFCD00003330 (CAS 1761-61-1) and MFCD00039227 (CAS 1533-03-5) are associated with brominated and trifluoromethyl-substituted aromatic compounds, respectively, which are often used in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name |

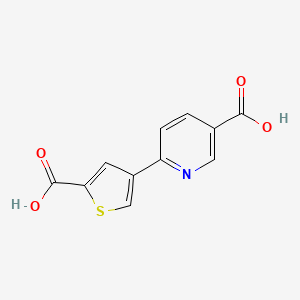

6-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-10(14)6-1-2-8(12-4-6)7-3-9(11(15)16)17-5-7/h1-5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWYLPKJLFBRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687679 | |

| Record name | 6-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-49-1 | |

| Record name | 6-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Carboxythiophene-4-yl)nicotinic acid typically involves the following steps:

Thiophene Derivatization: The initial step involves the functionalization of thiophene to introduce a carboxyl group at the 2-position. This can be achieved through various methods, including carboxylation reactions.

Coupling Reaction: The carboxylated thiophene is then coupled with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 6-(2-Carboxythiophene-4-yl)nicotinic acid.

Industrial Production Methods: In an industrial setting, the production of 6-(2-Carboxythiophene-4-yl)nicotinic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for efficient production.

Types of Reactions:

Oxidation: 6-(2-Carboxythiophene-4-yl)nicotinic acid can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

6-(2-Carboxythiophene-4-yl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 6-(2-Carboxythiophene-4-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxyl and nicotinic acid groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

While direct data for MFCD18317671 is unavailable, a framework for comparison can be established using analogous compounds from the evidence. Key parameters include molecular structure , physicochemical properties , synthetic accessibility , and biological relevance . Below is a hypothetical comparison based on documented analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarity :

- Brominated aromatics (e.g., CAS 1761-61-1) often exhibit higher reactivity in substitution reactions due to the electron-withdrawing effects of bromine, whereas trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability and lipophilicity .

- If This compound contains similar substituents, its reactivity and stability would align with these trends.

Synthetic Accessibility :

- CAS 1761-61-1 was synthesized using a green chemistry approach with an A-FGO catalyst (98% yield), highlighting the efficiency of heterogeneous catalysts in aromatic coupling reactions .

- CAS 1533-03-5 employed a solvent-free condensation method, suggesting that This compound might also benefit from analogous sustainable protocols .

Biological Relevance :

- Brominated compounds often serve as intermediates in drug synthesis, while trifluoromethylated analogs are prevalent in agrochemicals due to their resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.